REACTION_CXSMILES
|
[CH3:1][S:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[N:8][C:9]([NH:12]C(=O)CCCCC)=[N:10][CH:11]=1.C[O-].[Na+]>CO>[CH3:1][S:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[N:10][C:9]([NH2:12])=[N:8][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CSCCOC=1C=NC(=NC1)NC(CCCCC)=O
|
Name
|
sodium methoxide
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
CO
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Type
|
CUSTOM
|
Details
|
the solution was stirred at the same temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
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Details
|
the substances in the suspension were dissolved on an oil bath at 60° C.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with chloroform and water
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting residue was washed with ether-hexane
|
Type
|
FILTRATION
|
Details
|
taken by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCCOC=1C=NC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |